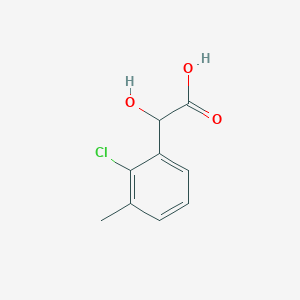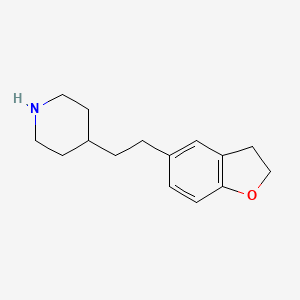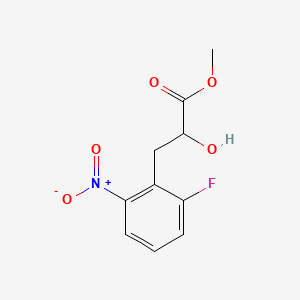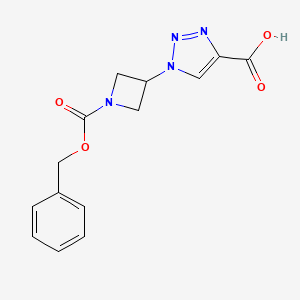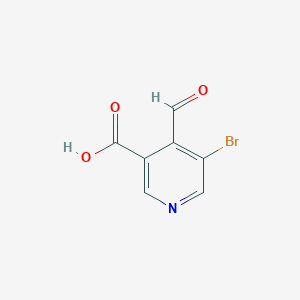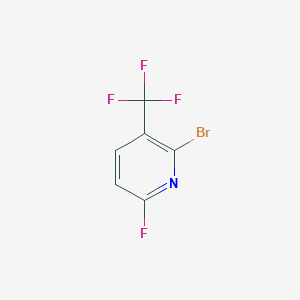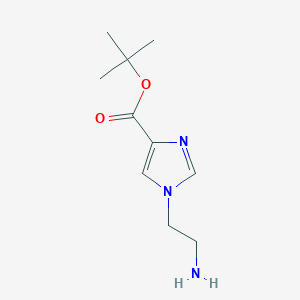
tert-butyl1-(2-aminoethyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The tert-butyl group is attached to the nitrogen atom of the carbamate, and the aminoethyl group is attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and an aminoethyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo oxidation reactions, where the aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Primary amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemistry: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving imidazole-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its imidazole ring is a common motif in many biologically active molecules.
Industry: In the industrial sector, tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the imidazole ring and carbamate group.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The aminoethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Di-tert-butyl ethane-1,2-diylbis((2-aminoethyl)carbamate)
Comparison: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. In contrast, similar compounds with piperazine or ethane backbones may exhibit different reactivity and biological activity. The imidazole ring’s ability to participate in hydrogen bonding and metal coordination makes it particularly valuable in medicinal chemistry and enzyme studies.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 1-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8-6-13(5-4-11)7-12-8/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
MPXPQZLMYKHGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
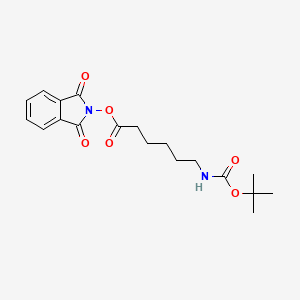
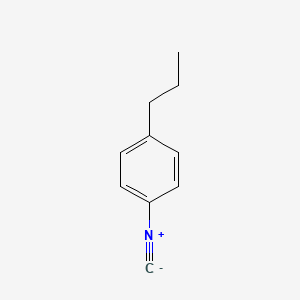
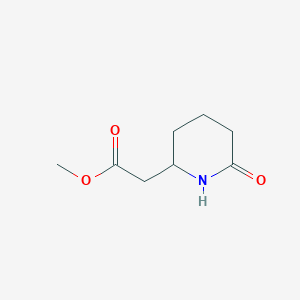
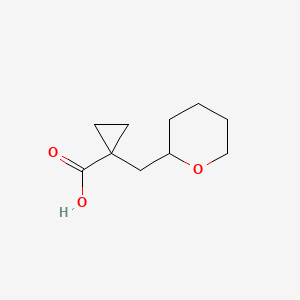
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
